

Spectroscopic and Synthetic Profile of (2-Hydroxyethyl)triphenylphosphonium bromide: A Technical Guide

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Compound of Interest		
	(2-	
Compound Name:	Hydroxyethyl)triphenylphosphoniu	
	m bromide	
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For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for (2-Hydroxyethyl)triphenylphosphonium bromide, a versatile phosphonium salt with applications in organic synthesis. This guide presents available data in a structured format, details experimental protocols, and includes visualizations to elucidate key processes.

Spectroscopic Data

While a definitive public database containing the complete raw spectral data for (2-Hydroxyethyl)triphenylphosphonium bromide is not readily available, certificates of analysis for commercial samples confirm its structural identity through ¹H NMR and Infrared (IR) spectroscopy.[1] The expected spectral features are summarized below based on the known structure and data from analogous phosphonium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphonium moiety and the 2-hydroxyethyl group. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.5-8.0 ppm). The



methylene protons of the ethyl group will be split by the adjacent phosphorus atom and the hydroxyl proton, and their chemical shifts will be influenced by these neighboring groups.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the phenyl carbons and the two carbons of the ethyl group. The carbon atoms closer to the positively charged phosphorus atom will be deshielded and appear at a lower field.

Table 1: Predicted NMR Spectroscopic Data for (2-Hydroxyethyl)triphenylphosphonium bromide

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Notes
¹ H	7.5 - 8.0	m	Phenyl protons
¹ H	3.5 - 4.5	m	-CH2-OH
¹ H	2.5 - 3.5	m	P+-CH ₂ -
¹ H	Variable	br s	-ОН
13 C	130 - 135	m	Phenyl carbons
13C	117 - 120	d	ipso-Phenyl carbon (¹JP-C)
13 C	55 - 65	d	-CH2-OH (³JP-C)
13C	25 - 35	d	P+-CH ₂ - (¹JP-C)

Note: Predicted values are based on typical ranges for similar phosphonium salts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H, C-H (aromatic and aliphatic), and P-C bonds.

Table 2: Predicted IR Absorption Bands for (2-Hydroxyethyl)triphenylphosphonium bromide



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (alcohol)	3400 - 3200	Strong, Broad
C-H (aromatic)	3100 - 3000	Medium
C-H (aliphatic)	3000 - 2850	Medium
C=C (aromatic)	1600 - 1450	Medium to Weak
P-C (stretch)	~1440	Medium
C-O (alcohol)	1100 - 1000	Strong

Experimental Protocols Synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide

A common and straightforward method for the synthesis of **(2- Hydroxyethyl)triphenylphosphonium bromide** is the quaternization of triphenylphosphine with 2-bromoethanol.

Reaction:

 $P(C_6H_5)_3 + BrCH_2CH_2OH \rightarrow [(C_6H_5)_3P^+CH_2CH_2OH]Br^-$

Materials:

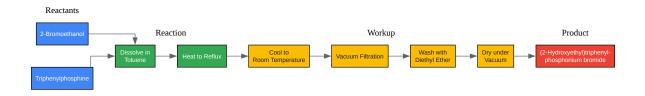
- Triphenylphosphine
- · 2-Bromoethanol
- A suitable solvent (e.g., toluene, acetonitrile, or benzene)

Procedure:

• Dissolve triphenylphosphine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.



- Add an equimolar amount of 2-bromoethanol to the solution.
- Heat the reaction mixture to reflux and maintain for several hours to days. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.
- Upon completion, the product, which is typically a white solid, will precipitate from the solution upon cooling.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
- Dry the product under vacuum to obtain the pure (2-Hydroxyethyl)triphenylphosphonium bromide.



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Synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide.

Spectroscopic Analysis

NMR Sample Preparation:

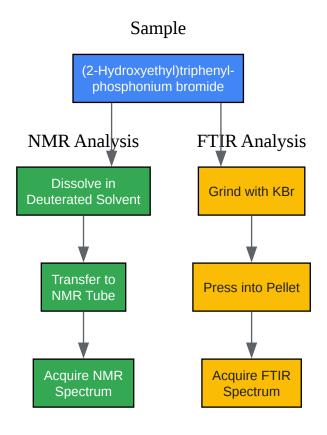
 Accurately weigh approximately 5-10 mg of the solid (2-Hydroxyethyl)triphenylphosphonium bromide.



- Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃),
 Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a clean, dry
 NMR tube to a volume of approximately 0.5-0.7 mL.
- Cap the NMR tube and gently agitate to ensure complete dissolution.

FTIR Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture into a pellet-pressing die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.





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References

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